molecular formula C38H58O3 B1263246 2-Hexaprenyl-3-methyl-6-methoxy-1,4-benzoquinol

2-Hexaprenyl-3-methyl-6-methoxy-1,4-benzoquinol

Cat. No. B1263246
M. Wt: 562.9 g/mol
InChI Key: ATQQULXELMEJIX-NSUIJKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-5-methoxy-2-methyl-3-hexaprenylhydroquinone is a polyprenylhydroquinone in which the polyprenyl substituent is hexaprenyl at C-3;  methoxy and methyl groups are also present at C-5 and C-2 respectively. It is a 2-methoxy-3-methyl-6-all-trans-polyprenylhydroquinone, a polyprenylhydroquinone and a member of hydroquinones.

Scientific Research Applications

Biosynthesis and Distribution in Bacteria

  • Biosynthetic Pathways in Gram-negative Bacteria: A study analyzed 22 aerobically grown Gram-negative bacteria for compounds including 6-methoxy-2-polyprenylphenols and 6-methoxy-3-methyl-2-polyprenyl-1,4-benzoquinones. It was found that these compounds, including variants of 2-Hexaprenyl-3-methyl-6-methoxy-1,4-benzoquinol, are present in various bacteria and suggest that ubiquinones are formed through a similar biosynthetic sequence in these organisms (Whistance, Dillon, & Threlfall, 1969).

Chemical Properties and Synthesis

  • Chemical Reactions and Derivatives

    A study on 2,3-dichloro-1,4-naphthoquinone reactions with aminophenols sheds light on the formation of derivatives, which could be analogs or related compounds to 2-Hexaprenyl-3-methyl-6-methoxy-1,4-benzoquinol. This study also explores their antibacterial activities (Choudhari et al., 2019).

  • Telescoped Process for Benzoquinone Preparation

    An efficient and environmentally friendly process for preparing 2-methoxy-3-methyl-[1,4]benzoquinone, which might be relevant for synthesizing compounds like 2-Hexaprenyl-3-methyl-6-methoxy-1,4-benzoquinol, is discussed in a study. This novel process uses H2O2 and HNO3 as oxidants, providing a green alternative for benzoquinone synthesis (González et al., 2006).

Applications in Biological Systems

  • Precursors in Ubiquinone Biosynthesis

    A research on Aspergillus flavus isolated various 6-methoxy-2-polyprenyl-1,4-benzoquinones, suggesting that compounds like 2-Hexaprenyl-3-methyl-6-methoxy-1,4-benzoquinol could be precursors of ubiquinones in certain organisms, indicating their importance in biological pathways (Law, Threlfall, & Whistance, 1970).

  • Ubiquinone Precursors in E. coli

    A study identified and characterized ubiquinone precursors, including 2-octaprenyl-6-methoxy-1,4-benzoquinone and 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone in E. coli, indicating the biological relevance of similar compounds in cellular processes (Young et al., 1971).

properties

Product Name

2-Hexaprenyl-3-methyl-6-methoxy-1,4-benzoquinol

Molecular Formula

C38H58O3

Molecular Weight

562.9 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5-methoxy-2-methylbenzene-1,4-diol

InChI

InChI=1S/C38H58O3/c1-28(2)15-10-16-29(3)17-11-18-30(4)19-12-20-31(5)21-13-22-32(6)23-14-24-33(7)25-26-35-34(8)36(39)27-37(41-9)38(35)40/h15,17,19,21,23,25,27,39-40H,10-14,16,18,20,22,24,26H2,1-9H3/b29-17+,30-19+,31-21+,32-23+,33-25+

InChI Key

ATQQULXELMEJIX-NSUIJKAQSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1O)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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